3-(3,5-Dimethylpiperidin-1-YL)propan-1-OL
CAS No.: 110514-23-3
Cat. No.: VC20739792
Molecular Formula: C10H21NO
Molecular Weight: 171.28 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 110514-23-3 |
---|---|
Molecular Formula | C10H21NO |
Molecular Weight | 171.28 g/mol |
IUPAC Name | 3-(3,5-dimethylpiperidin-1-yl)propan-1-ol |
Standard InChI | InChI=1S/C10H21NO/c1-9-6-10(2)8-11(7-9)4-3-5-12/h9-10,12H,3-8H2,1-2H3 |
Standard InChI Key | DMDOZRIHHKQUFD-UHFFFAOYSA-N |
SMILES | CC1CC(CN(C1)CCCO)C |
Canonical SMILES | CC1CC(CN(C1)CCCO)C |
Physical and Chemical Properties
3-(3,5-Dimethylpiperidin-1-yl)propan-1-ol (CAS Number: 110514-23-3) is an organic compound with a molecular formula of C₁₀H₂₁NO and a molecular weight of 171.28 g/mol . This compound exists as a liquid at room temperature with specific physical properties that influence its handling and application in laboratory settings. The compound's relatively high boiling point suggests significant intermolecular forces, likely due to hydrogen bonding through the hydroxyl group.
The compound possesses several distinctive physicochemical properties that are summarized in the following table:
Property | Value |
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Molecular Formula | C₁₀H₂₁NO |
Molecular Weight | 171.28000 g/mol |
Density | 0.905 g/cm³ |
Boiling Point | 258.1°C at 760 mmHg |
Flash Point | 103.3°C |
Exact Mass | 171.16200 |
PSA (Polar Surface Area) | 23.47000 |
LogP | 1.28460 |
Vapour Pressure | 0.00207 mmHg at 25°C |
Index of Refraction | 1.457 |
These properties indicate that 3-(3,5-Dimethylpiperidin-1-yl)propan-1-ol is moderately lipophilic (LogP > 1) but still maintains water solubility due to its hydroxyl group . The relatively low PSA value of 23.47 suggests potential for membrane permeability, which could be significant for pharmaceutical applications. The high boiling point (258.1°C) and flash point (103.3°C) indicate that the compound is stable at room temperature and has relatively low volatility .
Structural Features
The structural arrangement of 3-(3,5-Dimethylpiperidin-1-yl)propan-1-ol consists of a piperidine ring with methyl groups at positions 3 and 5, and a propanol chain attached to the nitrogen atom. This configuration contributes to the compound's conformational flexibility and reactivity profiles. The presence of both basic (tertiary amine) and nucleophilic (hydroxyl) functional groups provides multiple reaction sites.
Reactivity and Chemical Behavior
The reactivity of 3-(3,5-Dimethylpiperidin-1-yl)propan-1-ol is primarily determined by its functional groups: the tertiary amine in the piperidine ring and the primary alcohol in the propanol chain.
Hydroxyl Group Reactions
The primary alcohol functionality can undergo typical reactions associated with hydroxyl groups:
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Oxidation to the corresponding aldehyde or carboxylic acid
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Esterification with carboxylic acids or acid chlorides
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Dehydration to form alkenes under acidic conditions
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Conversion to leaving groups (e.g., mesylates, tosylates) for subsequent substitution reactions
These transformations make the compound valuable as a precursor in organic synthesis.
Amine Reactivity
The tertiary amine functionality in the piperidine ring can participate in:
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Quaternization reactions with alkyl halides
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Coordination with Lewis acids and transition metals
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Acid-base reactions to form ammonium salts
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Oxidative transformations
The combination of these reactive sites provides diverse possibilities for chemical modifications, making the compound versatile in synthetic chemistry.
Applications in Scientific Research
3-(3,5-Dimethylpiperidin-1-yl)propan-1-ol has potential applications in several scientific fields, though specific research involving this exact compound is limited in the provided search results.
Organic Synthesis
As a bifunctional molecule containing both amine and hydroxyl groups, this compound serves as a valuable building block in the synthesis of more complex structures. Its relatively simple structure with well-defined stereochemistry (particularly if using specific isomers of 3,5-dimethylpiperidine) makes it useful for creating libraries of compounds with systematic structural variations.
Comparison with Related Compounds
Understanding 3-(3,5-Dimethylpiperidin-1-yl)propan-1-ol in the context of related compounds helps to position its significance in organic chemistry and potential applications.
Structural Analogs
Several structural analogs can be considered for comparison:
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Compounds with varying alkyl chain lengths between the piperidine and hydroxyl group
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Derivatives with different substitution patterns on the piperidine ring
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Compounds where the hydroxyl group is replaced with other functional groups
One relevant comparison is with 3-(methylamino)-1-(2-thienyl)propan-1-ol (MMAA), which contains a similar aminopropanol backbone but with different substituents . While MMAA has documented pharmaceutical relevance, the specific activities of 3-(3,5-Dimethylpiperidin-1-yl)propan-1-ol would depend on its unique structural features.
Pharmacological Significance
Analytical Methods for Identification and Quantification
Accurate identification and quantification of 3-(3,5-Dimethylpiperidin-1-yl)propan-1-ol are essential for research and quality control.
Spectroscopic Methods
Several spectroscopic techniques are applicable:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show characteristic signals for the methyl groups, piperidine ring protons, and the propanol chain
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¹³C NMR would confirm the carbon skeleton and functional group carbons
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Infrared (IR) Spectroscopy:
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Would show characteristic bands for the O-H stretch (~3300-3500 cm⁻¹)
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C-N stretching vibrations (~1200-1350 cm⁻¹)
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Mass Spectrometry:
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Would confirm the molecular weight (expected m/z of 171.16 for the molecular ion)
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Fragmentation pattern would include characteristic losses from the piperidine ring and propanol chain
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Chromatographic Methods
For quantification and purity assessment:
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High-Performance Liquid Chromatography (HPLC):
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Reverse-phase conditions with UV or mass spectrometric detection
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Typical mobile phases would include acetonitrile/water mixtures with appropriate buffers
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Gas Chromatography (GC):
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Applicable after derivatization of the hydroxyl group
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Flame ionization or mass spectrometric detection
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These analytical methods provide complementary information for comprehensive characterization of the compound.
Future Research Directions
Based on the structural features and potential applications of 3-(3,5-Dimethylpiperidin-1-yl)propan-1-ol, several promising research directions can be identified.
Structure-Activity Relationship Studies
Systematic modification of the structure to create a library of derivatives could help establish structure-activity relationships if biological activities are identified. Key modifications might include:
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Varying the position and number of methyl groups on the piperidine ring
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Altering the chain length between the piperidine nitrogen and the hydroxyl group
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Introducing additional functional groups to enhance specific properties
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